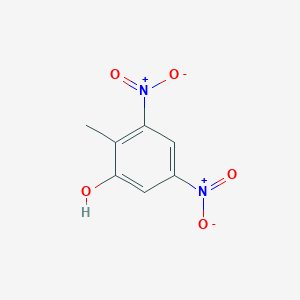

3,5-Dinitro-o-cresol

描述

3,5-Dinitro-o-cresol, also known as 2-Methyl-3,5-dinitrophenol, is an organic compound with the molecular formula C7H6N2O5. It is a yellow solid that is only slightly soluble in water and has been historically used as a herbicide and insecticide. This compound is known for its high toxicity to humans and other organisms .

准备方法

3,5-Dinitro-o-cresol is typically synthesized through a two-step process:

Disulfonation of o-cresol: o-Cresol is first treated with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions.

In industrial settings, this compound can also be produced by the direct nitration of alkylphenols, where the methyl group is replaced by other alkyl groups such as sec-butyl, tert-butyl, or 1-methylheptyl .

化学反应分析

3,5-Dinitro-o-cresol undergoes several types of chemical reactions:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst or chemical reductants like iron and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen, iron, hydrochloric acid, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted phenols .

科学研究应用

Historical Context

Originally developed in the late 19th century, DNOC was widely used as a herbicide and insecticide. Its use in agriculture peaked in the mid-20th century before regulatory changes led to its ban in several countries due to safety concerns. In the United States, DNOC was banned for agricultural use in 1991 due to its high toxicity to humans and wildlife .

Agricultural Applications

-

Pesticide and Herbicide :

- DNOC was utilized to control a variety of pests and weeds, particularly broad-leaved weeds in cereal crops. It was effective against pests due to its mode of action as a metabolic uncoupler, disrupting ATP production in target organisms .

- The compound has been reported to desiccate potato and leguminous seed crops before harvesting, enhancing yield and quality .

- Regulatory Status :

Industrial Applications

-

Polymerization Inhibitor :

- DNOC serves as an inhibitor of free radical polymerization in the plastics industry, particularly during the production of styrene and vinyl aromatic compounds. This application is crucial during the distillation and purification stages of manufacturing .

- The compound helps prevent premature polymerization, ensuring higher quality products by maintaining the integrity of styrene monomers throughout processing .

- Intermediate for Synthesis :

Toxicological Considerations

The toxicity of DNOC poses significant health risks. Symptoms of exposure can include confusion, fever, headache, shortness of breath, and sweating . Long-term exposure has been linked to severe health issues including metabolic disturbances and potential carcinogenic effects .

Safety Measures

- Protective measures are essential when handling DNOC in industrial settings. This includes proper ventilation, personal protective equipment (PPE), and adherence to occupational exposure limits set by regulatory agencies .

Case Study 1: Toxicity Assessment

A study conducted on Wistar rats demonstrated that doses of DNOC significantly increased basal metabolic rates (BMR), indicating its potent metabolic effects. The lowest observed adverse effect level (LOAEL) was identified at 0.5 mg/kg-day for increased BMR .

Case Study 2: Historical Use as a Weight Loss Drug

In the early 20th century, DNOC was controversially used as a weight-reducing agent due to its metabolic effects. Reports indicated that patients experienced significant side effects including elevated body temperature and jaundice after prolonged use .

作用机制

3,5-Dinitro-o-cresol acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the mitochondrial inner membrane, which is essential for adenosine triphosphate (ATP) production. By hindering proton translocation, it inhibits ATP synthesis, leading to a decrease in cellular energy levels. This mechanism is responsible for its high toxicity, as it affects energy metabolism in cells .

相似化合物的比较

3,5-Dinitro-o-cresol is part of a group of compounds known as dinitrophenols, which share similar structures and properties. Some similar compounds include:

2,4-Dinitrophenol: Another highly toxic uncoupler of oxidative phosphorylation, used historically as a weight loss agent.

4,6-Dinitro-2-methylphenol: Similar in structure and function, used as a herbicide and insecticide.

Dinoseb: A derivative where the methyl group is replaced by a sec-butyl group, used as a herbicide

The uniqueness of this compound lies in its specific substitution pattern and its historical significance as one of the earliest pesticides developed .

生物活性

3,5-Dinitro-o-cresol (DNOC) is a nitrophenolic compound with significant biological activity, particularly in terms of its toxicological effects on various biological systems. This article provides an overview of the biological activity of DNOC, including its mechanisms of action, health effects, and relevant case studies.

- Chemical Formula : C₇H₆N₂O₅

- Molecular Weight : 182.13 g/mol

- CAS Number : 97-00-7

DNOC primarily exerts its biological effects through interference with cellular metabolism. It acts as an uncoupler of oxidative phosphorylation, leading to increased basal metabolic rates (BMR) and elevated body temperatures. The compound disrupts ATP synthesis by dissipating the proton gradient across the mitochondrial membrane, which can result in various metabolic disturbances.

Metabolic Effects

Exposure to DNOC has been associated with:

- Increased BMR : Studies indicate that doses of DNOC can elevate BMR by more than 50% within days of administration .

- Hyperglycemia : Increased blood sugar levels have been reported alongside elevated metabolic rates .

Neurological Effects

Neurological symptoms observed in both human and animal studies include:

- Lethargy and Fatigue : Patients have reported extreme tiredness and fatigue after exposure .

- Cognitive Impairments : Symptoms such as dizziness, ataxia, and twitching have been documented .

Cardiovascular Effects

Cardiovascular impacts include:

- Increased Heart Rate : Palpitations and increased pulse rates have been noted in exposed individuals .

- Peripheral Edema : Swelling of extremities has also been reported .

Immunological Effects

Allergic reactions such as urticarial eruptions have been documented following oral exposure to DNOC .

Case Studies

-

Weight Loss Treatment (Ibrahim et al., 1934) :

- Subjects : 15 patients (8 males, 7 females)

- Dosage : Initial doses of 50 mg/day increased to 100 mg/day.

- Findings : Elevated BMR and symptoms like fatigue and yellowing of conjunctivae were common. Treatment was discontinued due to adverse effects.

-

Cataract Formation (Quick, 1937) :

- A case study reported a 28-year-old woman developing bilateral cataracts after three years of DNOC ingestion for weight control. Symptoms included malaise and headaches alongside visual impairment.

-

Subchronic Toxicity Study (Ambrose, 1942) :

- Male Wistar rats were administered varying doses of DNOC over 105 days.

- Findings indicated significant metabolic changes at doses as low as 0.5 mg/kg-day, establishing a LOAEL for increased BMR.

Toxicological Profile

The following table summarizes key toxicological findings related to DNOC exposure:

| Endpoint | Observed Effect | LOAEL (mg/kg/day) | Source |

|---|---|---|---|

| Metabolic | Increased BMR | 0.35 | Plotz, 1936 |

| Neurological | Lethargy, dizziness | 0.92 | Quick, 1937 |

| Cardiovascular | Increased heart rate | Not specified | NIOSH Report |

| Immunological | Urticaria | Not specified | NCBI Toxicological Profile |

属性

IUPAC Name |

2-methyl-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJAFFDLKPUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075423 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-56-3 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-ortho-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitro-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol, 3,5-dinitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-ORTHO-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。